

# Application Notes and Protocols: Live-Cell Imaging of Mitosis with BP-M345 Treatment

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## Compound of Interest

Compound Name: BP-M345  
Cat. No.: B12367586

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## Introduction

**BP-M345** is a novel diarylpentanoid compound that has demonstrated potent antimitotic activity in various cancer cell lines.[1][2] Mechanistically, **BP-M345** acts as a microtubule-destabilizing agent, leading to the perturbation of mitotic spindle formation.[1] This disruption of microtubule dynamics results in improper chromosome congression, which in turn activates the Spindle Assembly Checkpoint (SAC).[1] The sustained activation of the SAC leads to a prolonged mitotic arrest, ultimately culminating in apoptotic cell death.[1][2][3] Live-cell imaging is an essential tool for the real-time visualization and quantification of these dynamic cellular events, providing critical insights into the efficacy and mechanism of action of antimitotic agents like **BP-M345**.

These application notes provide a comprehensive protocol for conducting live-cell imaging experiments to monitor the effects of **BP-M345** on mitotic progression.

## Data Presentation

### Quantitative Effects of BP-M345 on Mitosis

The following table summarizes the quantitative data on the effects of **BP-M345** treatment on various cancer cell lines.

Cell Line	Parameter	Value	Reference
NCI-H460 (Non-small cell lung cancer)	GI <sub>50</sub> (48h)	0.37 ± 0.00 µM	[4]
A375-C5 (Melanoma)	GI <sub>50</sub> (48h)	0.24 ± 0.01 µM	[4]
MCF-7 (Breast adenocarcinoma)	GI <sub>50</sub> (48h)	0.45 ± 0.06 µM	[4]
NCI-H460	Mitotic Arrest Duration (0.74 µM BP-M345)	218.7 ± 335.6 min	[1]
NCI-H460	Mitotic Duration (Untreated)	31.8 ± 5.6 min	[1]
NCI-H460	Mitotic Index (0.74 µM BP-M345, 16h)	Significantly increased vs. control	[1][5]
NCI-H460	G2/M Phase Population (0.74 µM BP-M345, 16h)	35.2 ± 7.0%	[1]
NCI-H460	G2/M Phase Population (Untreated)	22.75 ± 1.5%	[1]

## Signaling Pathway and Experimental Workflow

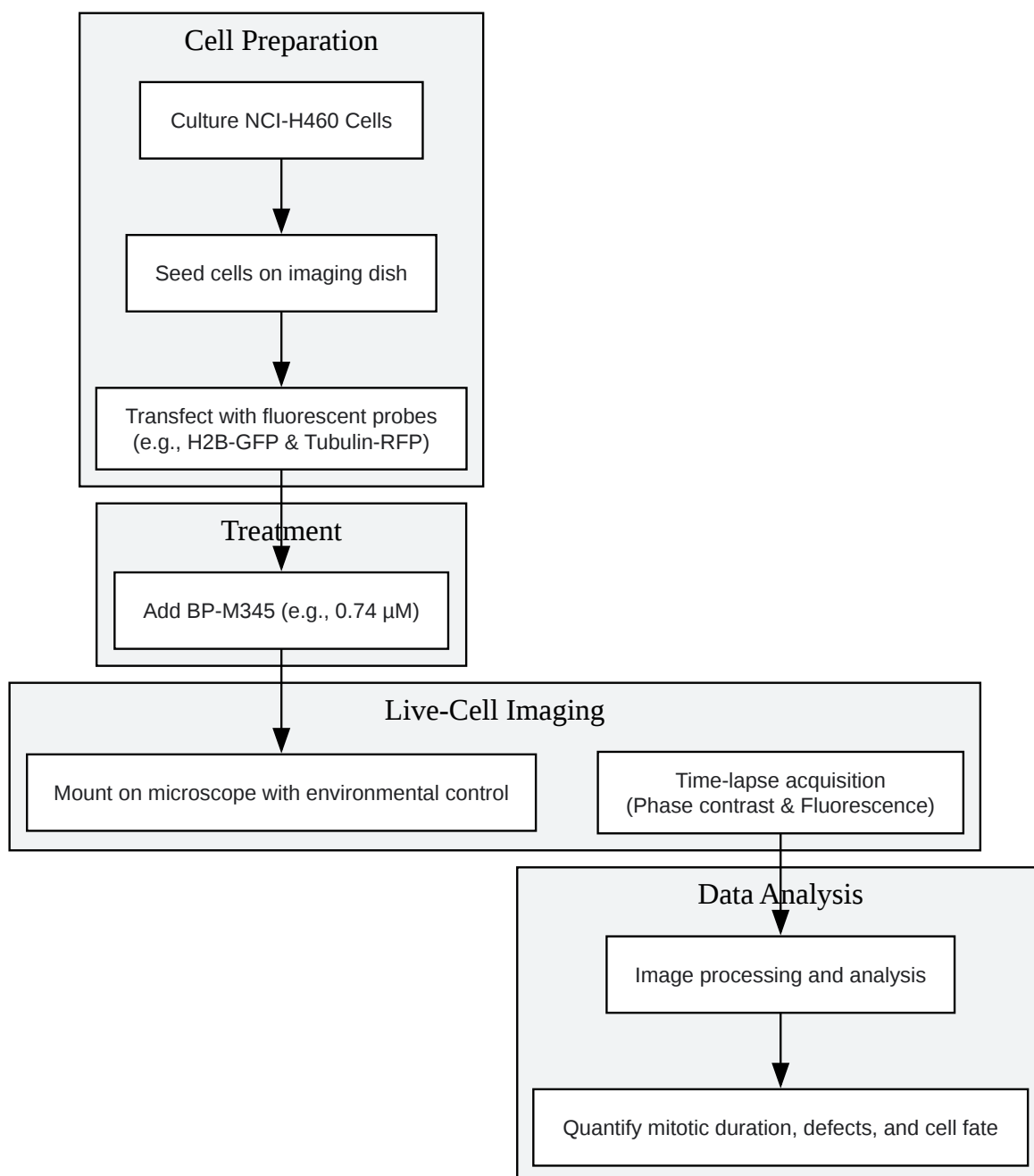
### BP-M345 Mechanism of Action during Mitosis



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Caption: Signaling pathway of **BP-M345** leading to mitotic arrest and apoptosis.

## Experimental Workflow for Live-Cell Imaging



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Caption: Workflow for live-cell imaging of mitosis with **BP-M345** treatment.

## Experimental Protocols

### Protocol 1: Cell Culture and Preparation for Imaging

#### Materials:

- NCI-H460 human non-small cell lung cancer cell line
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Glass-bottom imaging dishes or chambered cover glasses
- Plasmids for fluorescently tagging histones (e.g., H2B-GFP) and microtubules (e.g., mCherry-Tubulin)
- Transfection reagent
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Cell Culture: Culture NCI-H460 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO<sub>2</sub>.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Seeding for Imaging: A day before transfection, seed the NCI-H460 cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
- Transfection:
  - Co-transfect the cells with plasmids encoding a histone marker (e.g., H2B-GFP) and a microtubule marker (e.g., mCherry-Tubulin) using a suitable transfection reagent

according to the manufacturer's instructions. This will allow for the simultaneous visualization of chromosomes and the mitotic spindle.

- Incubate the cells for 24 hours to allow for sufficient expression of the fluorescent proteins.

## Protocol 2: BP-M345 Treatment and Live-Cell Imaging

### Materials:

- Prepared NCI-H460 cells in imaging dishes
- **BP-M345** stock solution (dissolved in DMSO)
- Live-cell imaging medium (CO<sub>2</sub>-independent medium or RPMI-1640 without phenol red, supplemented with FBS and HEPES)
- Time-lapse fluorescence microscope equipped with an environmental chamber (to maintain 37°C and 5% CO<sub>2</sub>)
- Appropriate filter sets for the chosen fluorescent probes (e.g., GFP and RFP)

### Procedure:

- Drug Treatment:
  - Prepare a working solution of **BP-M345** in pre-warmed live-cell imaging medium. A final concentration of 0.74 µM can be used based on previous studies.<sup>[1]</sup> A vehicle control (DMSO) should be run in parallel.
  - Gently replace the culture medium in the imaging dish with the **BP-M345**-containing medium or the control medium.
- Microscope Setup:
  - Place the imaging dish on the microscope stage within the pre-heated environmental chamber.
  - Allow the dish to equilibrate for at least 30 minutes before starting image acquisition.

- Time-Lapse Image Acquisition:
  - Identify cells entering mitosis (indicated by cell rounding and chromosome condensation).
  - Acquire time-lapse images using both phase-contrast and fluorescence channels.
    - Phase-contrast: To observe overall cell morphology and mitotic events like cell rounding and cytokinesis.
    - Fluorescence channels: To visualize chromosome dynamics (H2B-GFP) and spindle formation (mCherry-Tubulin).
  - Imaging Parameters:
    - Time interval: 3-5 minutes between frames to capture the dynamics of mitosis without excessive phototoxicity.
    - Exposure time: Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching while still obtaining a good signal-to-noise ratio.[\[9\]](#)
    - Z-stacks: Acquire Z-stacks at each time point to capture the three-dimensional structure of the mitotic spindle and chromosome arrangement.
  - Duration: Continue imaging for at least 24 hours to observe the entire process of mitotic arrest and subsequent cell fate (e.g., apoptosis or mitotic slippage).

## Protocol 3: Data Analysis and Quantification

### Software:

- Image analysis software such as ImageJ/Fiji, CellProfiler, or commercial imaging software.

### Procedure:

- Image Processing:
  - If Z-stacks were acquired, create maximum intensity projections for easier visualization of the entire spindle and all chromosomes.

- Register image stacks to correct for any stage drift during the long-term imaging.
- Quantitative Analysis:
  - Duration of Mitosis: Measure the time from nuclear envelope breakdown (NEBD) to anaphase onset (in control cells) or to the point of cell death/mitotic exit (in **BP-M345** treated cells). NEBD is marked by the entry of cytoplasmic tubulin into the nuclear space, and anaphase by the separation of sister chromatids.
  - Mitotic Phenotypes: Score and categorize the observed mitotic defects in **BP-M345** treated cells, such as:
    - Chromosome congression failure: Chromosomes that fail to align at the metaphase plate.
    - Spindle abnormalities: Multipolar or monopolar spindles.
  - Cell Fate Tracking: Follow individual cells from the onset of mitosis to determine their ultimate fate:
    - Apoptosis in mitosis: Characterized by cell blebbing and fragmentation during the mitotic arrest.
    - Mitotic slippage: The cell exits mitosis without proper chromosome segregation, often resulting in a tetraploid G1 cell.
    - Successful cytokinesis: (Expected in control cells).
- Data Presentation:
  - Present the quantified data in graphs and tables.
  - Create representative image sequences or movies to visually demonstrate the observed cellular processes.

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